Methyl[1-(naphthalen-1-yl)ethyl]amine
Overview
Description
“Methyl[1-(naphthalen-1-yl)ethyl]amine” is also known as methylnaphetamine, MNA, MNT and PAL-1046 . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .
Molecular Structure Analysis
“Methyl[1-(naphthalen-1-yl)ethyl]amine” has a molecular weight of 185.27 . The InChI code for this compound is 1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl[1-(naphthalen-1-yl)ethyl]amine” are not available, it’s worth noting that 1-Naphthalenemethylamine, a related compound, is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly[(4-carboxyphenyl)acetylene]. It reacts with monomethoxypoly(ethylene glycol) succinimido carbonate to prepare carbamate .Physical And Chemical Properties Analysis
“Methyl[1-(naphthalen-1-yl)ethyl]amine” is a liquid at room temperature .Scientific Research Applications
Formation of Isolated Acids via Salt Formation
“Methyl[1-(naphthalen-1-yl)ethyl]amine” is used as a reagent in the formation of isolated acids via salt formation . This process is crucial in various chemical reactions where the isolation of acids is required.
Synthesis of ®-1-(1-Naphthyl)ethyl Isocyanate
This compound serves as a raw material for the synthesis of ®-1-(1-Naphthyl)ethyl isocyanate . Isocyanates are used in a variety of applications due to their reactivity, making them useful in the production of numerous products, from plastics to pharmaceuticals.
Determination of Absolute Configuration of Primary Amines
“Methyl[1-(naphthalen-1-yl)ethyl]amine” is used in determining the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and 1H NMR . This is important in the field of stereochemistry, where the spatial arrangement of atoms in a molecule can significantly affect its properties and reactions.
Synthesis of Biheterocyclic Phosphonic α-Amino Esters
The compound is used in the synthesis of new biheterocyclic phosphonic α-amino esters . These esters have interesting applications in several areas of life, ranging from medicine to agrochemistry .
Synthesis of Propargylamines
“Methyl[1-(naphthalen-1-yl)ethyl]amine” is a class of compounds with many pharmaceutical and biological properties . They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Inhibitor of Monoamine Oxidase (MAO)
Propargylamine derivatives such as pargyline are monoamine oxidase inhibitors . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment of Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .
Cancer Treatments
Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Safety and Hazards
“Methyl[1-(naphthalen-1-yl)ethyl]amine” is classified as a danger according to GHS05 and GHS07. It has hazard statements H302, H314, and H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
N-methyl-1-naphthalen-1-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYETYHLXPGYQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(naphthalen-1-yl)ethyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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